molecular formula C10H13NO B3591032 2-(2,5-dimethylphenyl)acetamide

2-(2,5-dimethylphenyl)acetamide

Cat. No.: B3591032
M. Wt: 163.22 g/mol
InChI Key: XYRQEOJBNSNJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dimethylphenyl)acetamide can be synthesized through several methods. One common method involves the acylation of 2,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction typically proceeds under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

2,5-Dimethylaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2,5-Dimethylaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2,5-Dimethylaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2,5-Dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary, but it often involves binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylacetanilide: Similar structure but lacks the acetamide group.

    2,6-Dimethylphenylacetamide: Similar but with different methyl group positions.

    Lidocaine: A well-known local anesthetic with a similar acetamide structure but different substituents.

Uniqueness

2-(2,5-Dimethylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 2 and 5 positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other related compounds.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRQEOJBNSNJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethylphenyl)acetamide
Reactant of Route 6
2-(2,5-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.